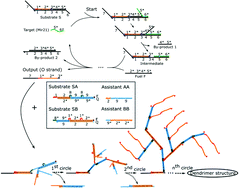Integrating DNA strand displacement circuitry to the nonlinear hybridization chain reaction†
Nanoscale Pub Date: 2017-01-10 DOI: 10.1039/C6NR06589A
Abstract
Programmable and modular attributes of DNA molecules allow one to develop versatile sensing platforms that can be operated isothermally and enzyme-free. In this work, we present an approach to integrate upstream DNA strand displacement circuits that can be turned on by a sequence-specific microRNA analyte with a downstream nonlinear hybridization chain reaction for a cascading hyperbranched nucleic acid assembly. This system provides a two-step amplification strategy for highly sensitive detection of the miRNA analyte, conducive for multiplexed detection. Multiple miRNA analytes were tested with our integrated circuitry using the same downstream signal amplification setting, showing the decoupling of nonlinear self-assembly with the analyte sequence. Compared with the reported methods, our signal amplification approach provides an additional control module for higher-order DNA self-assembly and could be developed into a promising platform for the detection of critical nucleic-acid based biomarkers.


Recommended Literature
- [1] Photoluminescence properties of multilayer oxide films intercalated with rare earth ions by the layer-by-layer technique†
- [2] A Ni(i)Fe(ii) analogue of the Ni-L state of the active site of the [NiFe] hydrogenases†
- [3] Facile in situ fabrication of oriented titania submicrorods embedded into a superelastic nickel–titanium alloy fiber substrate and their application in solid-phase microextraction
- [4] Oral drug suitability parameters†
- [5] Unraveling multiple binding modes of acridine orange to DNA using a multispectroscopic approach
- [6] Enrichment and fractionation of proteinsvia microscale pore limit electrophoresis
- [7] The interaction of an amorphous metal–organic cage-based solid (aMOC) with miRNA/DNA and its application on a quartz crystal microbalance (QCM) sensor†
- [8] Mechanical-tuning of the cooperativity of SC particles via the matrix crystallization and related size effects†‡
- [9] Enhanced electrochromic performance of WO3 nanowire networks grown directly on fluorine-doped tin oxide substrates†
- [10] Front cover










